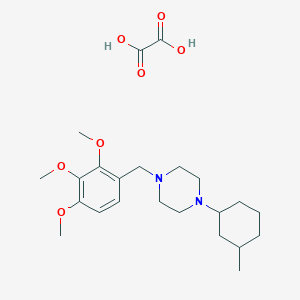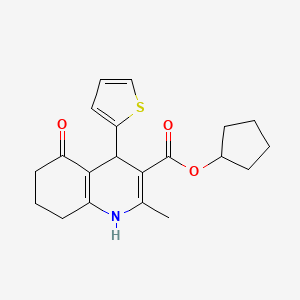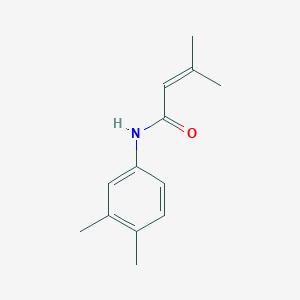![molecular formula C18H16O5 B5216063 methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate, commonly known as Coumarin, is a natural compound found in many plants such as tonka beans, cinnamon, and sweet clover. Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects.
Mechanism of Action
Coumarin exerts its biological activities through several mechanisms, including inhibition of enzymes, scavenging of free radicals, and modulation of gene expression. Coumarin has been found to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Coumarin has also been found to scavenge free radicals, which are involved in oxidative stress. Coumarin has been found to modulate gene expression by regulating the expression of genes involved in various biological processes.
Biochemical and Physiological Effects:
Coumarin has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticoagulant effects. Coumarin has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Coumarin has also been found to scavenge free radicals, which are involved in oxidative stress. Coumarin has been found to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process.
Advantages and Limitations for Lab Experiments
Coumarin has several advantages and limitations for lab experiments. Coumarin is relatively inexpensive and readily available, making it an attractive compound for research. Coumarin is also stable and has a long shelf life, making it easy to store and handle. However, Coumarin has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Coumarin is also sensitive to light and can undergo photodegradation, which can affect its biological activity.
Future Directions
There are several future directions for research on Coumarin. One area of research is the development of Coumarin-based drugs for the treatment of various diseases such as cancer and viral infections. Another area of research is the investigation of the potential toxicity of Coumarin and its derivatives. Coumarin has been found to have hepatotoxic and genotoxic effects in some studies, and further research is needed to determine the safety of Coumarin and its derivatives. Additionally, the development of new synthesis methods for Coumarin and its derivatives could lead to the discovery of new biological activities and applications.
Synthesis Methods
Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction between salicylaldehyde and a β-keto ester in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation reaction involves the reaction between salicylaldehyde and malonic acid in the presence of a base such as sodium hydroxide. The Perkin reaction involves the reaction between salicylic acid and an acyl chloride in the presence of a base such as pyridine.
Scientific Research Applications
Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects. Coumarin has also been found to have anticancer, antiviral, and antimicrobial properties. Coumarin has been used in the development of several drugs, including warfarin, a widely used anticoagulant drug. Coumarin has also been used in the development of several cosmetic and food products due to its pleasant fragrance and flavor.
properties
IUPAC Name |
methyl 2-(6-oxobenzo[c]chromen-3-yl)oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-15(18(20)21-2)22-11-8-9-13-12-6-4-5-7-14(12)17(19)23-16(13)10-11/h4-10,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKDJZMJACWPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)


![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)